![molecular formula C22H35NO8 B3040641 endo-BCN-PEG4-acid CAS No. 2226472-38-2](/img/structure/B3040641.png)
endo-BCN-PEG4-acid
Descripción general
Descripción
Endo-BCN-PEG4-acid is a PEG derivative containing a BCN group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) forming a stable amide bond . The BCN group can react with azide-tagged biomolecules . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The terminal carboxylic acid of endo-BCN-PEG4-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) forming a stable amide bond . The BCN group can react with azide-tagged biomolecules . It can be used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular weight of endo-BCN-PEG4-acid is 441.5 g/mol . The functional group is endo-BCN/Carboxylic Acid . The molecular formula is C22H35NO8 .Chemical Reactions Analysis
The terminal carboxylic acid of endo-BCN-PEG4-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group can react with azide-tagged compound or biomolecules .Physical And Chemical Properties Analysis
The molecular weight of endo-BCN-PEG4-acid is 441.5 g/mol . The functional group is endo-BCN/Carboxylic Acid . The molecular formula is C22H35NO8 . It is a hydrophilic compound, which increases its solubility in aqueous media .Aplicaciones Científicas De Investigación
- BCN-Azide Click Chemistry : The BCN group in endo-BCN-PEG4-acid can react with azide-tagged compounds or biomolecules via copper-free click chemistry. This enables efficient bioconjugation and labeling of proteins, peptides, and nucleic acids .
- Stable Amide Bond Formation : The terminal carboxylic acid reacts with primary amines (e.g., lysine residues in proteins) to form stable amide linkages. Researchers use this property for site-specific labeling and functionalization .
- PEGylation : The hydrophilic PEG spacer in endo-BCN-PEG4-acid enhances solubility in aqueous media. Researchers utilize PEGylation to improve drug delivery by increasing circulation time, reducing immunogenicity, and enhancing stability .
- PROTACs (PROteolysis TAgeting Chimeras) : endo-BCN-PEG4-acid serves as a PEG-based PROTAC linker. PROTACs consist of two ligands connected by a linker—one for an E3 ubiquitin ligase and the other for the target protein. These molecules induce targeted protein degradation .
- Functionalization of Nanoparticles and Surfaces : Researchers can modify nanoparticles, microarrays, or biosensors by attaching endo-BCN-PEG4-acid to their surfaces. This facilitates subsequent bioconjugation or immobilization of specific ligands .
- Solid-Phase Peptide Synthesis (SPPS) : The BCN group allows efficient coupling of peptides during SPPS. Researchers can incorporate endo-BCN-PEG4-acid into peptide sequences for further functionalization .
- Oligonucleotide Labeling : The compound can be used to label amine-modified oligonucleotides, enabling specific detection or purification .
- Activity-Based Probes (ABPs) : Researchers design ABPs by attaching endo-BCN-PEG4-acid to enzyme-specific ligands. These probes selectively label active enzymes, aiding in proteomic studies .
Bioconjugation and Labeling
Drug Delivery Systems
Protein Degradation Strategies
Surface Modification
Peptide and Oligonucleotide Synthesis
Chemical Biology and Proteomics
Mecanismo De Acción
Target of Action
The primary target of endo-BCN-PEG4-acid is the azide-tagged compound or biomolecule . The compound is designed to interact with these targets, which play a crucial role in various biological processes.
Mode of Action
endo-BCN-PEG4-acid is a click chemistry reagent with a BCN group and a terminal carboxylic acid (CO2H) . The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group can react with azide-tagged compounds or biomolecules . This interaction results in the formation of a stable complex, which can then participate in further reactions or processes.
Biochemical Pathways
endo-BCN-PEG4-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This affects the protein degradation pathway, leading to downstream effects on various cellular processes.
Pharmacokinetics
The pharmacokinetics of endo-BCN-PEG4-acid are influenced by its chemical properties. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of endo-BCN-PEG4-acid’s action is the formation of a stable amide bond with primary amine groups and the reaction with azide-tagged compounds or biomolecules . This can lead to the selective degradation of target proteins when the compound is used as a PROTAC linker . The molecular and cellular effects of this action depend on the specific azide-tagged compound or biomolecule that the compound interacts with.
Action Environment
The action of endo-BCN-PEG4-acid can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to react with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability may be influenced by the hydration level of the environment
Safety and Hazards
Direcciones Futuras
Endo-BCN-PEG4-acid is a promising compound in the field of drug delivery . Its ability to form stable amide bonds with primary amine groups and react with azide-tagged biomolecules makes it a valuable tool in the synthesis of PROTACs . This could lead to the development of new therapeutic strategies for various diseases.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPSTLKSTPBGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1421932-54-8 | |
Record name | exo-BCN-PEG4-acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.